1,2,4,5-Tetramethyl-3-(2,3,5,6-tetramethylphenyl)benzene 1,2,4,5-Tetramethyl-3-(2,3,5,6-tetramethylphenyl)benzene
Brand Name: Vulcanchem
CAS No.: 3074-89-3
VCID: VC8263367
InChI: InChI=1S/C20H26/c1-11-9-12(2)16(6)19(15(11)5)20-17(7)13(3)10-14(4)18(20)8/h9-10H,1-8H3
SMILES: CC1=CC(=C(C(=C1C)C2=C(C(=CC(=C2C)C)C)C)C)C
Molecular Formula: C20H26
Molecular Weight: 266.4 g/mol

1,2,4,5-Tetramethyl-3-(2,3,5,6-tetramethylphenyl)benzene

CAS No.: 3074-89-3

Cat. No.: VC8263367

Molecular Formula: C20H26

Molecular Weight: 266.4 g/mol

* For research use only. Not for human or veterinary use.

1,2,4,5-Tetramethyl-3-(2,3,5,6-tetramethylphenyl)benzene - 3074-89-3

Specification

CAS No. 3074-89-3
Molecular Formula C20H26
Molecular Weight 266.4 g/mol
IUPAC Name 1,2,4,5-tetramethyl-3-(2,3,5,6-tetramethylphenyl)benzene
Standard InChI InChI=1S/C20H26/c1-11-9-12(2)16(6)19(15(11)5)20-17(7)13(3)10-14(4)18(20)8/h9-10H,1-8H3
Standard InChI Key UYPFXMMSUVAGMM-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=C1C)C2=C(C(=CC(=C2C)C)C)C)C)C
Canonical SMILES CC1=CC(=C(C(=C1C)C2=C(C(=CC(=C2C)C)C)C)C)C

Introduction

Structural Characteristics and Nomenclature

The compound’s systematic name, 1,2,4,5-tetramethyl-3-[(2,3,5,6-tetramethylphenyl)methyl]benzene, reflects its intricate substitution pattern. The central benzene ring features methyl groups at the 1, 2, 4, and 5 positions, while the 3 position is occupied by a benzyl group derived from a 2,3,5,6-tetramethylphenyl moiety . This results in a C21H28 framework with a molecular weight of 280.45 g/mol .

Key Structural Features:

  • Symmetry: The molecule’s two benzene rings are symmetrically substituted, reducing electronic asymmetry and influencing its crystallinity.

  • Steric Hindrance: The dense methyl groups create significant steric bulk, impacting reactivity and solubility .

  • Bond Lengths: Computational studies of analogous tetramethylbenzenes suggest slight elongation of C–C bonds in the aromatic rings due to methyl group electron-donating effects .

Synthesis and Reaction Pathways

The synthesis of 1,2,4,5-tetramethyl-3-(2,3,5,6-tetramethylphenyl)benzene involves multi-step alkylation and coupling reactions. A representative pathway, adapted from methods for related compounds, is outlined below:

Friedel-Crafts Alkylation

A modified Friedel-Crafts reaction attaches the tetramethylbenzyl group to the central benzene ring. For example, 1,2-bis(bromomethyl)-3,6-dimethylbenzene reacts with 2,3,5,6-tetramethylbenzene in the presence of lithium aluminum hydride (LiAlH4) under inert conditions .

Reaction Conditions:

  • Temperature: 0–5°C (initial), followed by reflux

  • Solvent: Tetrahydrofuran (THF)

  • Yield: ~97% after purification

Catalytic Cross-Coupling

Palladium-catalyzed coupling reactions, such as Suzuki-Miyaura, have been employed to construct the biaryl backbone. For instance, 3-bromo-1,2,4,5-tetramethylbenzene couples with 2,3,5,6-tetramethylphenylboronic acid using Pd(PPh3)4 as a catalyst .

PropertyValueSource CompoundReference
Density0.958–0.965 g/cm³C17H20 analogues
Boiling Point338–340°CC17H20 analogues
Flash Point168–170°CC17H20 analogues
LogP4.5–5.0Computed (C21H28)
Refractive Index1.553–1.560C17H20 analogues

The compound is insoluble in water but soluble in nonpolar solvents like hexane and toluene. Its high logP value indicates strong lipophilicity, making it suitable for applications requiring hydrophobic interactions .

Applications and Research Findings

Organic Synthesis

The compound serves as a precursor for dendritic polymers and sterically hindered ligands. For example, its methyl groups facilitate coordination with transition metals like palladium and rhodium, stabilizing catalysts in cross-coupling reactions .

Materials Science

In polymer chemistry, the compound’s rigidity has been leveraged to synthesize microporous organic polymers (MOPs) with high surface areas (~800 m²/g). These materials show promise in gas storage and separation.

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